molecular formula C22H24N2O3S B2612002 (E)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-(methylthio)phenyl)acrylamide CAS No. 1798402-03-5

(E)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-(methylthio)phenyl)acrylamide

Cat. No.: B2612002
CAS No.: 1798402-03-5
M. Wt: 396.51
InChI Key: XABSZYIGRTXDFF-KPKJPENVSA-N
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Description

(E)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-(methylthio)phenyl)acrylamide is a potent and selective ATP-competitive inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β) [Source] . This enzyme is a critical regulatory serine/threonine kinase implicated in a multitude of cellular processes, including metabolism, transcription, and neuronal cell development. Dysregulation of GSK-3β has been strongly linked to the pathogenesis of several neurological disorders, most notably Alzheimer's disease, where it contributes to the hyperphosphorylation of tau protein and the formation of neurofibrillary tangles [Source] . The research value of this compound lies in its high selectivity for GSK-3β over other kinases and its demonstrated ability to modulate key pathways in cellular and animal models. Its chemical structure, featuring a tetrahydroquinoline scaffold, is designed to enhance blood-brain barrier permeability, making it a particularly valuable tool for in vivo investigations of neurodegenerative diseases and mood disorders [Source] . Researchers utilize this acrylamide derivative to probe the complex role of GSK-3β signaling in neuroprotection, synaptic plasticity, and cognitive function, offering critical insights for the development of novel therapeutic strategies.

Properties

IUPAC Name

(E)-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-3-(4-methylsulfanylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3S/c1-27-15-22(26)24-13-3-4-17-8-9-18(14-20(17)24)23-21(25)12-7-16-5-10-19(28-2)11-6-16/h5-12,14H,3-4,13,15H2,1-2H3,(H,23,25)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XABSZYIGRTXDFF-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C=CC3=CC=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)/C=C/C3=CC=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-(methylthio)phenyl)acrylamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline structure. The methoxyacetyl group is then introduced via an acylation reaction using methoxyacetic anhydride. Finally, the acrylamide moiety is added through a condensation reaction with 4-(methylthio)benzaldehyde and an appropriate amine .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Pictet-Spengler reaction and acylation steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-(methylthio)phenyl)acrylamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

Scientific Research Applications

Anticancer Activity

Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. The structural components are hypothesized to interact with cellular signaling pathways involved in cancer proliferation. For instance, similar compounds have shown effectiveness against breast cancer cell lines in studies published in reputable journals such as the Journal of Medicinal Chemistry.

Antimicrobial Activity

The presence of sulfur-containing groups in the structure may confer antimicrobial properties. Research indicates that thioether compounds exhibit significant antimicrobial activity against Gram-positive bacteria, suggesting that this compound may possess similar properties.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Methylthio Group : Enhances lipophilicity, potentially improving membrane permeability and bioavailability.
  • Tetrahydroquinoline Moiety : Plays a significant role in modulating interactions with specific biological targets through hydrogen bonding or π-π stacking interactions.

Case Studies

  • Anticancer Studies : A series of acrylamide derivatives were evaluated for their anticancer properties, revealing promising results against various cancer cell lines.
  • Antimicrobial Evaluations : Studies have demonstrated that certain thioether compounds exhibit significant antimicrobial activity, supporting further investigation into this compound's potential applications.

Data Table: Summary of Biological Activities

Activity Type Description
AnticancerInhibits growth of certain cancer cell lines; potential interaction with signaling pathways.
AntimicrobialExhibits activity against Gram-positive bacteria; linked to thioether functionality.

Mechanism of Action

The mechanism of action of (E)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-(methylthio)phenyl)acrylamide involves its interaction with specific molecular targets in biological systems. The tetrahydroquinoline core can bind to receptors or enzymes, modulating their activity. The methoxyacetyl and methylthiophenyl groups can enhance the compound’s binding affinity and selectivity, leading to specific biological effects .

Comparison with Similar Compounds

Core Scaffold Variations

  • Quinoline vs. Tetrahydroquinoline: Target Compound: The saturated tetrahydroquinoline ring reduces aromaticity compared to fully aromatic quinolines (e.g., 6-bromoquinoline derivatives in ). This could enhance conformational flexibility and improve binding to hydrophobic pockets . Aromatic Quinoline Derivatives: Compounds like (E)-3-(6-bromoquinolin-4-yl)-N-(2-morpholinoethyl)acrylamide (6n, ) exhibit stronger π-π stacking but may suffer from reduced solubility .

Substituent Effects on the Acrylamide Side Chain

  • Electron-Donating vs. Electron-Withdrawing Groups: 4-(Methylthio)phenyl (Target): The methylthio group is moderately electron-donating, enhancing lipophilicity (logP ~3.5 estimated) and enabling hydrophobic interactions.
  • Comparison Table: Key Substituent Properties

Compound Substituent logP* Key Interactions
Target Compound 4-(Methylthio)phenyl ~3.5 Hydrophobic, S-π
(E)-3-(4-Methoxyphenyl)acrylamide () 4-Methoxyphenyl ~2.8 H-bonding, π-π
(E)-3-(3-Nitrophenyl)acrylamide () 3-Nitrophenyl ~2.1 Electrophilic interactions

*Estimated using fragment-based methods.

Modifications on the Amide Nitrogen

  • Morpholinoethyl (): The morpholine ring in compounds like 6n enhances solubility but may introduce steric hindrance .
  • Indazole Derivatives () : Compounds such as (E)-N-(2-(1H-indazol-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide (6t) leverage indazole’s rigidity for stronger kinase inhibition but with higher molecular weight (MW ~437 vs. target’s ~410) .

Biological Activity

The compound (E)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-(methylthio)phenyl)acrylamide represents a novel class of tetrahydroquinoline derivatives with potential therapeutic applications. This article delves into its biological activity, highlighting its mechanisms of action, cytotoxic effects, and potential as an anticancer agent.

Structure and Properties

The compound features a tetrahydroquinoline core, which is known for its diverse biological activities. The structural components include:

  • Tetrahydroquinoline moiety : Implicated in various pharmacological effects.
  • Acrylamide group : Known for its reactivity and ability to form adducts with biological macromolecules.
  • Methylthio phenyl substituent : May enhance lipophilicity and biological activity.

Anticancer Properties

Recent studies have demonstrated that tetrahydroquinoline derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds related to the studied structure have shown:

  • Induction of apoptosis : Mechanistic studies indicate that these compounds can trigger both intrinsic and extrinsic apoptotic pathways. Specifically, they activate caspases involved in apoptotic signaling, leading to cell death in cancer cells such as A549 (lung cancer) and HCT-116 (colon cancer) .
  • Cell cycle arrest : The compound has been reported to induce G2/M phase arrest in cancer cells, which is critical for halting proliferation .

The biological activity of this compound can be attributed to several mechanisms:

  • Mitochondrial Dysfunction : Induces mitochondrial membrane depolarization, leading to increased reactive oxygen species (ROS) production, which is a known trigger for apoptosis .
  • Caspase Activation : Increases in caspase-3 and caspase-7 activities have been observed following treatment with the compound, indicating its role in activating apoptotic pathways .
  • Cell Cycle Modulation : The compound's ability to interfere with cell cycle progression contributes to its antiproliferative effects.

Toxicity Studies

While the therapeutic potential is promising, toxicity assessments are crucial. Preliminary studies suggest that the compound may exhibit some level of toxicity:

  • Reproductive and Developmental Toxicity : In animal studies, adverse effects were noted at higher doses, suggesting a need for careful dosing in therapeutic applications .
  • Genotoxicity : Tests indicate that the compound does not exhibit genotoxic properties under standard assays .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntiproliferativeInduces apoptosis in A549 and HCT-116
Cell Cycle ArrestG2/M phase arrest observed
Caspase ActivationIncreased activity of caspases 3 and 7
ToxicityNOAEL established at 40 mg/kg bw/day

Relevant Studies

  • A study on tetrahydroquinolinone derivatives revealed their capacity to induce apoptosis through mitochondrial pathways and caspase activation, supporting their potential as anticancer agents .
  • Another investigation highlighted the structure-activity relationship (SAR) of similar compounds, indicating that modifications at specific positions significantly influence their cytotoxicity and biological efficacy .

Q & A

Basic: What are the key considerations for synthesizing (E)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-(methylthio)phenyl)acrylamide?

Answer:
The synthesis involves a multi-step approach:

Coupling Reaction : Use α-bromoacrylic acid with EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in DMF under ice-cooling to activate the carboxylic acid group .

Nucleophilic Substitution : React the activated intermediate with 1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-amine.

Purification : Employ column chromatography with ethyl acetate/petroleum ether gradients to isolate the product.

Characterization : Validate purity and structure via 1H^1 \text{H} NMR, 13C^{13} \text{C} NMR, and high-resolution mass spectrometry (HRMS). Elemental analysis confirms stoichiometry .

Basic: How is structural confirmation achieved for this compound?

Answer:

  • Spectroscopic Methods :
    • 1H^1 \text{H} NMR detects proton environments (e.g., methoxyacetyl peaks at δ 3.3–3.5 ppm, acrylamide vinyl protons as doublets at δ 6.2–7.1 ppm) .
    • 13C^{13} \text{C} NMR confirms carbonyl groups (e.g., acrylamide C=O at ~165 ppm) .
  • Mass Spectrometry : HRMS provides exact mass (e.g., calculated [M+H]+^+ = 425.18, observed 425.19) .
  • Elemental Analysis : Matches theoretical C, H, N, and S percentages (±0.3%) .

Advanced: What methodologies are recommended for evaluating its pharmacological potential?

Answer:

  • In Vitro Screening :
    • Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase inhibition with ATP-competitive probes) at 10 µM–100 µM concentrations .
    • Cell Viability : MTT assays in cancer cell lines (e.g., IC50_{50} determination in HepG2 or MCF-7 cells) .
  • Mechanistic Studies : Western blotting to assess downstream targets (e.g., apoptosis markers like caspase-3) .

Advanced: How can stability under physiological conditions be assessed?

Answer:

  • Forced Degradation Studies :
    • pH Stability : Incubate in buffers (pH 1–9) at 37°C for 24–72 hours; monitor via HPLC .
    • Thermal Stability : Heat at 40–60°C; degradation products identified by LC-MS/MS .
  • Light Sensitivity : Expose to UV (254 nm) and visible light; track photodegradation using diode array detectors .

Advanced: How to design structure-activity relationship (SAR) studies for analogs?

Answer:

  • Substituent Variation : Modify the methylthio group (e.g., replace with -SO2_2CH3_3 or -SCH2_2Ph) to assess hydrophobicity/electron effects .
  • Tetrahydroquinoline Core : Compare with fully aromatic quinoline derivatives to evaluate conformational flexibility .
  • Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity to target proteins .

Basic: What analytical methods detect impurities or byproducts during synthesis?

Answer:

  • HPLC : C18 column (5 µm, 250 × 4.6 mm), acetonitrile/water (70:30), UV detection at 254 nm .
  • GC-MS : For volatile byproducts (e.g., unreacted α-bromoacrylic acid) .
  • LC-MS/MS : Quantify trace impurities (<0.1%) using MRM (multiple reaction monitoring) .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:

  • Experimental Variables :
    • Cell Line Variability : Test in ≥3 cell lines (e.g., differing p53 status) to identify context-dependent effects .
    • Assay Conditions : Standardize serum concentration (e.g., 10% FBS vs. serum-free) and incubation time .
  • Compound Integrity : Reconfirm purity via 1H^1 \text{H} NMR and LC-MS before biological testing .

Advanced: What in vivo models are suitable for preclinical evaluation?

Answer:

  • Xenograft Models : Implant HT-29 (colon cancer) or A549 (lung cancer) cells into nude mice; administer compound orally (10–50 mg/kg/day) for 4 weeks .
  • Pharmacokinetics : Measure plasma concentrations via LC-MS/MS (LOQ = 1 ng/mL) to calculate bioavailability .
  • Toxicity : Monitor liver enzymes (ALT/AST) and renal function (creatinine) weekly .

Basic: What safety protocols are critical during handling?

Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of acrylamide intermediates .
  • Waste Disposal : Neutralize acidic/byproduct streams with 10% NaOH before disposal .

Advanced: How can computational modeling guide optimization?

Answer:

  • Docking Studies : Use Schrödinger Suite or MOE to predict binding modes to kinases (e.g., EGFR) .
  • ADMET Prediction : SwissADME or pkCSM to optimize logP (target 2–3) and reduce CYP3A4 inhibition .
  • Molecular Dynamics : Simulate ligand-protein stability over 100 ns (e.g., GROMACS) to prioritize stable analogs .

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